N-Desmethyl Dextrorphan Hydrobromide
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Overview
Description
N-Desmethyl Dextrorphan Hydrobromide: is a chemical compound with the molecular formula C16H21NO·HBr and a molecular weight of 324.26 g/mol . It is a derivative of dextrorphan, which is an active metabolite of dextromethorphan, a widely used antitussive (cough suppressant) medication . This compound is primarily used in research settings, particularly in the fields of neurology and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Dextrorphan Hydrobromide typically involves the N-demethylation of dextrorphan. One common method for N-demethylation is the use of chloroformate esters (e.g., methyl, ethyl, phenyl, benzyl chloroformate) as reagents . The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Dextrorphan Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: This reaction can reduce the carbonyl group back to a hydroxyl group.
Substitution: This reaction can involve the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce a ketone, while reduction can regenerate the original hydroxyl compound .
Scientific Research Applications
N-Desmethyl Dextrorphan Hydrobromide has several scientific research applications, including:
Mechanism of Action
N-Desmethyl Dextrorphan Hydrobromide exerts its effects primarily through its action on the NMDA receptor and sigma-1 receptor . It acts as a low-affinity uncompetitive NMDA antagonist and a sigma-1 receptor agonist . Additionally, it can antagonize α3/β4 nicotinic receptors . These interactions modulate neurotransmitter release and neuronal excitability, contributing to its pharmacological effects .
Comparison with Similar Compounds
Dextrorphan: The parent compound of N-Desmethyl Dextrorphan Hydrobromide, which also acts as an NMDA receptor antagonist.
Dextromethorphan: A widely used antitussive that is metabolized to dextrorphan and this compound.
Levorphanol: An opioid analgesic with similar structural features but different pharmacological properties.
Uniqueness: this compound is unique due to its specific action on NMDA and sigma-1 receptors, which distinguishes it from other related compounds. Its ability to modulate multiple receptor systems makes it a valuable tool in neurological and pharmacological research .
Properties
Molecular Formula |
C16H22BrNO |
---|---|
Molecular Weight |
324.26 g/mol |
IUPAC Name |
(1S,9S,10S)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C16H21NO.BrH/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12;/h4-5,10,13,15,17-18H,1-3,6-9H2;1H/t13-,15+,16+;/m1./s1 |
InChI Key |
LJAQABDSIONCIU-KHUAAREISA-N |
Isomeric SMILES |
C1CC[C@]23CCN[C@H]([C@H]2C1)CC4=C3C=C(C=C4)O.Br |
Canonical SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O.Br |
Origin of Product |
United States |
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